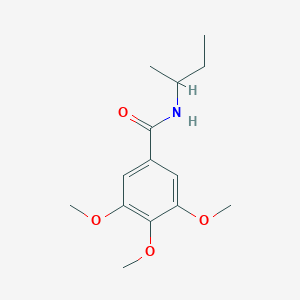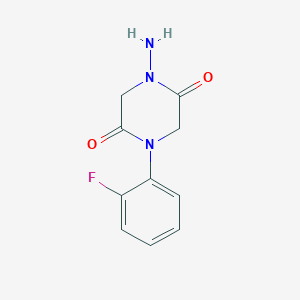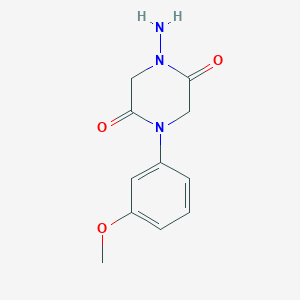![molecular formula C15H16N2O2S3 B292008 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292008.png)
1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone is a chemical compound that has been of great interest to researchers due to its potential applications in various fields.
作用機序
The exact mechanism of action of 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone is not fully understood. However, it has been suggested that the compound may act as a DNA intercalator, inhibiting DNA replication and leading to cell death. It has also been proposed that the compound may target specific enzymes or proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. In addition, the compound has been found to have antioxidant properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One of the advantages of using 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone in lab experiments is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another advantage is its potential applications in materials science. However, there are also limitations to using this compound in lab experiments. For example, it may be difficult to obtain the compound in sufficient quantities for large-scale experiments. In addition, the compound may have limited solubility in certain solvents, which may affect its use in certain experiments.
将来の方向性
There are many potential future directions for research on 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. In addition, further research could focus on the synthesis of novel derivatives of this compound with improved properties for specific applications.
合成法
The synthesis of 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone involves a series of chemical reactions. The starting materials for the synthesis are 2-mercapto-5-methyl-1,3,4-thiadiazole and 2-bromoacetone. The reaction proceeds through a series of steps, including cyclization, oxidation, and condensation, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.
科学的研究の応用
1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases. In biochemistry, it has been studied for its mechanism of action and biochemical and physiological effects. In materials science, it has been explored for its potential applications in the synthesis of novel materials.
特性
分子式 |
C15H16N2O2S3 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
1-[[10-(2-oxopropylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C15H16N2O2S3/c1-8(18)6-20-13-12-10-4-3-5-11(10)22-14(12)17-15(16-13)21-7-9(2)19/h3-7H2,1-2H3 |
InChIキー |
MLUGBEQLXHAWMF-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC(=NC2=C1C3=C(S2)CCC3)SCC(=O)C |
正規SMILES |
CC(=O)CSC1=NC(=NC2=C1C3=C(S2)CCC3)SCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)

![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)


![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)